2-Methylpropyl dodecane-1-sulfonate
Description
Structurally, it consists of a 12-carbon alkyl chain (dodecane) with a sulfonate group (-SO₃⁻) at the terminal position, esterified with a branched 2-methylpropyl group. However, direct evidence regarding its synthesis, stability, or commercial use is absent in the provided materials, necessitating comparisons with structurally similar compounds.
Properties
CAS No. |
194277-93-5 |
|---|---|
Molecular Formula |
C16H34O3S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-methylpropyl dodecane-1-sulfonate |
InChI |
InChI=1S/C16H34O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20(17,18)19-15-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
TWXPBLOUCBUIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
2-Methylpropyl dodecane-1-sulfonate can be synthesized through the reaction of dodecane-1-sulfonyl chloride with 2-methylpropanol. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial production methods often involve the photochemical sulfochlorination of dodecane under visible light using sulfuryl chloride. The resulting dodecane-1-sulfonyl chloride is then reacted with 2-methylpropanol to produce 2-methylpropyl dodecane-1-sulfonate .
Chemical Reactions Analysis
2-Methylpropyl dodecane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dodecane-1-sulfonic acid and 2-methylpropanol.
Oxidation: It can be oxidized to form sulfonic acids and other oxidized derivatives.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylpropyl dodecane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in biological research to study the effects of surfactants on cell membranes and other biological structures.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products that require surfactant properties
Mechanism of Action
The mechanism of action of 2-methylpropyl dodecane-1-sulfonate involves its ability to reduce surface tension and enhance the solubility of other substances. It achieves this by aligning itself at the interface between hydrophobic and hydrophilic substances, thereby reducing the energy required for mixing. This property makes it effective in various applications, including detergents and emulsifiers .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Sulfonate Esters vs. Sulfonate Salts: 2-Methylpropyl dodecane-1-sulfonate (ester) is expected to exhibit higher lipophilicity compared to ionic sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate . Isopropanolamine Dodecylbenzenesulfonate shares a dodecyl chain with the target compound but includes a benzene ring, enhancing rigidity and surfactant efficiency. The absence of an aromatic ring in the target compound may reduce environmental persistence.
Stability and Reactivity
- Branched alkyl groups (e.g., 2-methylpropyl) often improve thermal and oxidative stability compared to linear chains. For example, 2-methoxy-3-(2-methylpropyl) pyrazine retained stability in pepper fruits during storage despite gradual degradation . This suggests that the 2-methylpropyl group in the target compound may similarly enhance stability in formulations.
- In contrast, Sodium 2-methylprop-2-ene-1-sulphonate ’s ionic nature necessitates precautions against moisture and reactive environments .
Hazard and Handling Considerations
- For example, Sodium 2-methylprop-2-ene-1-sulphonate mandates first-aid measures for skin/eye contact and inhalation . The ester form may pose lower acute toxicity than ionic sulfonates but could still act as a mild irritant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
